Cas no 72612-03-4 (2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one)

2-Chloro-1-(5-ethylthiophen-2-yl)ethan-1-one is a chlorinated ketone derivative featuring an ethyl-substituted thiophene ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the reactive α-chloro ketone moiety allows for further functionalization through nucleophilic substitution or condensation reactions, making it valuable for constructing complex heterocyclic frameworks. Its ethylthiophene backbone contributes to enhanced solubility and stability in various reaction conditions. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for ensuring consistent performance in synthetic applications.
2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one structure
72612-03-4 structure
Product Name:2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one
CAS No:72612-03-4
MF:C8H9ClOS
MW:188.674460172653
CID:549835
PubChem ID:4962287
Update Time:2025-11-02

2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(5-ethyl-2-thienyl)-
    • 2-Chloro-1-(5-ethyl-2-thienyl)ethanone
    • 2-chloro-1-(5-ethylthiophen-2-yl)ethanone
    • Ethanone, 2-chloro-1-(5-ethyl-2-thienyl)- (9CI)
    • DTXSID80407053
    • AKOS000202088
    • FT-0706747
    • 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one
    • 72612-03-4
    • CS-0233238
    • EN300-13195
    • Z89283345
    • 2-chloro-1-(5-ethylthien-2-yl)ethanone
    • Ethanone,2-chloro-1-(5-ethyl-2-thienyl)-(9ci)
    • SCHEMBL3930128
    • Inchi: 1S/C8H9ClOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3
    • InChI Key: MOTHITYOWQEMMH-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CC=C(CC)S1)=O

Computed Properties

  • Exact Mass: 188.00637
  • Monoisotopic Mass: 188.0062638g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one Pricemore >>

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Additional information on 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one

Comprehensive Guide to 2-Chloro-1-(5-ethylthiophen-2-yl)ethan-1-one (CAS No. 72612-03-4): Properties, Applications, and Market Insights

2-Chloro-1-(5-ethylthiophen-2-yl)ethan-1-one (CAS No. 72612-03-4) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This thiophene derivative features a chloroacetyl group attached to a 5-ethylthiophene ring, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula is C8H9ClOS, with a molecular weight of 188.67 g/mol. Its unique structure contributes to its reactivity, particularly in nucleophilic substitution reactions, which are crucial for creating more complex molecules.

The growing interest in heterocyclic compounds like 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one stems from their versatility in drug discovery. Researchers are increasingly exploring thiophene-based scaffolds due to their potential in developing new antimicrobial agents and anti-inflammatory drugs. This aligns with current trends in medicinal chemistry, where scientists seek novel compounds to address antibiotic resistance—a pressing global health concern. The compound's chloroacetyl group also makes it a candidate for polymer chemistry applications, particularly in creating specialty materials with tailored properties.

From a synthetic perspective, CAS 72612-03-4 serves as a building block for various pharmaceutical intermediates. Its reactivity allows for further functionalization, enabling the creation of diverse molecular architectures. Recent studies highlight its potential in developing kinase inhibitors, which are crucial in cancer research. The 5-ethylthiophene moiety contributes to the compound's lipophilicity, an important factor in drug design affecting bioavailability and membrane permeability.

The market for specialty chemicals like 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one is experiencing steady growth, driven by increased R&D investment in the pharmaceutical sector. Manufacturers are focusing on developing efficient synthesis routes to meet the demand for high-purity batches. Quality control is paramount, with analytical techniques such as HPLC and GC-MS being employed to ensure consistency. The compound typically appears as a light yellow to brown crystalline powder, with purity specifications often exceeding 98% for research applications.

Environmental and safety considerations are integral to handling 72612-03-4. While not classified as hazardous under standard regulations, proper laboratory practices should be followed, including the use of personal protective equipment. The compound's stability under various conditions makes it suitable for international shipping, though it should be protected from moisture and extreme temperatures. Storage recommendations typically suggest keeping it in a cool, dry place away from direct sunlight.

Future research directions for 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one may explore its potential in material science applications, particularly in organic electronics. The thiophene ring system is known for its electron-rich properties, making derivatives interesting candidates for organic semiconductors. This aligns with the growing demand for sustainable electronic materials. Additionally, its application in catalysis and as a ligand in metal-organic frameworks represents another promising avenue for investigation.

For researchers sourcing CAS 72612-03-4, several suppliers offer the compound in various quantities, from milligram to kilogram scales. Pricing varies based on purity and quantity, with custom synthesis options available for specific requirements. The compound's synthetic utility continues to attract attention from both academic and industrial chemists, particularly those working on structure-activity relationship studies in drug development projects.

Analytical characterization of 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one typically includes NMR spectroscopy (both 1H and 13C), infrared spectroscopy, and mass spectrometry. These techniques confirm the compound's identity and purity, essential for reproducible research results. The chloroacetyl group presents distinctive signals in these analyses, serving as a fingerprint for quality assessment. Researchers often compare experimental data with theoretical predictions to validate their synthetic products.

The compound's role in green chemistry initiatives is worth noting, as the chemical industry increasingly focuses on sustainable practices. Optimized synthetic routes for 72612-03-4 that minimize waste and energy consumption are being developed. This reflects broader trends in chemical manufacturing, where efficiency and environmental impact are becoming key considerations alongside traditional metrics like yield and purity.

In conclusion, 2-chloro-1-(5-ethylthiophen-2-yl)ethan-1-one represents an important chemical building block with diverse applications in pharmaceutical research and material science. Its CAS number 72612-03-4 serves as a unique identifier for researchers worldwide. As interest in heterocyclic chemistry continues to grow, this compound will likely remain relevant in various scientific disciplines, contributing to advancements in healthcare and technology.

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